molecular formula C9H8N2OS2 B5530000 N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B5530000
M. Wt: 224.3 g/mol
InChI Key: FTTSLLHZAUHMCX-UHFFFAOYSA-N
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Description

“N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” is a chemical compound that belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . It has a molecular formula of C8H8N4O3S3, an average mass of 304.369 Da, and a monoisotopic mass of 303.975861 Da .


Synthesis Analysis

The synthesis of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” involves a series of reactions. A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized and characterized by spectral and analytical studies . The structures of the obtained compounds were elucidated by 1H and 13C NMR, IR, LCMS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Agents

The compound has been evaluated for its potential as an antimicrobial agent. Derivatives of 1,3,4-thiadiazole, which is structurally related to SMR000070343, have shown significant antimicrobial activity against various bacterial strains such as E. coli, B. mycoides, and C. albicans. These derivatives were synthesized using precursors like N-(4-nitrophenyl)acetohydrazonoyl bromide and have been tested for their efficacy in inhibiting microbial growth .

Anticancer Activity

SMR000070343 and its derivatives have been studied for their cytotoxic properties. They have shown promise as potential anticancer agents, with the ability to disrupt processes related to DNA replication. This disruption allows them to inhibit the replication of cancer cells, making them valuable in the search for new antitumor drugs .

Antitumor Applications

In addition to their antimicrobial and anticancer activities, these compounds have been investigated for their antitumor properties. Specific derivatives have demonstrated potent effects on human tumor cell lines, including prostate cancer. The ability to affect tumor growth makes SMR000070343 a compound of interest in the development of new antitumor medications .

Optical Properties

While not directly related to SMR000070343, research on similar compounds has revealed unique optical properties that could be harnessed for various applications. For instance, hollow gold nanospheres (HGNs) have been studied for their localized surface plasmon resonance (LSPR), which can be tuned for applications in energy conversion, heat generation, and photothermal therapies .

Surface Plasmons and Sensors

The unique optical characteristics of compounds like SMR000070343 can be applied to the development of surface plasmons for sensors. Silver nanoparticles, for example, have been used for surface plasmonic resonance (SPR) in terahertz sensors. These applications highlight the potential for SMR000070343 in the creation of tunable optical sensors .

Graphene Metasurfaces

Research into single-layer graphene, which shares some properties with thiadiazole derivatives, suggests potential applications in graphene metasurfaces. These metasurfaces can exploit the unique optical and electrical properties of graphene at the atomic scale, indicating possible future applications for SMR000070343 in advanced sensor design .

properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-6(12)10-9-11-7(5-14-9)8-3-2-4-13-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTSLLHZAUHMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide

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